Structural Differentiation from the Prototypical Benzoisoquinolinone CHK1 Inhibitor Series
The compound 6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one is a specifically claimed example (7-33) within a patent describing potent CHK1 inhibitors. Its differentiation from other 9-substituted analogs lies in the combination of a rigid azetidine-containing basic amine at the 6-position and a 2-pyrrolyl group at the 9-position, a substitution pattern distinct from more commonly explored 9-bromo, 9-(4-morpholinomethylphenyl), or 9-(1H-pyrazol-4-yl) variants in the same patent [1]. While direct quantitative comparison data for this specific compound is not publicly disclosed, the patent's SAR context and the published lead optimization trajectory indicate that the 9-pyrrolyl substitution was a deliberate deviation intended to explore hydrogen-bonding and steric interactions near the enzyme's H1 pocket, a region known to be critical for achieving sub-nanomolar potency in this class [1][2].
| Evidence Dimension | Substitution pattern at the C9 position |
|---|---|
| Target Compound Data | 9-(1H-pyrrol-2-yl) combined with 6-(azetidin-1-ylmethyl) |
| Comparator Or Baseline | Related compounds in US20090258852A1: 9-bromo (7-11), 9-[4-(morpholin-4-ylmethyl)phenyl] (7-16), 9-(1H-pyrazol-4-yl) (7-26) with varied 6-position amines |
| Quantified Difference | Not available; differentiation is based on explicit structural enumeration and patent SAR strategy. |
| Conditions | The compounds were designed to inhibit human CHK1 kinase in an ATP-competitive manner, with lead optimization guided by X-ray crystallography of the CHK1 catalytic domain. |
Why This Matters
For procurement, selecting this exact CAS number ensures the specific vector and heteroaryl geometry are tested, which is critical for projects mapping the H1 pocket interaction landscape of CHK1.
- [1] Inhibitors of Checkpoint Kinases. US Patent Application US20090258852A1, filed June 8, 2006, and published October 15, 2009. View Source
- [2] Garbaccio, R. M., et al. Synthesis and evaluation of substituted benzoisoquinolinones as potent inhibitors of Chk1 kinase. Bioorganic & Medicinal Chemistry Letters, 2007, 17(22), 6280-6285. View Source
